BenchChemオンラインストアへようこそ!

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

carbonic anhydrase inhibition sulfonamide SAR off-target profiling

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid (CAS 6628-11-1, molecular formula C11H15NO6S, MW 289.31 g/mol) is a tertiary sulfonamide derivative of benzoic acid bearing an N,N-bis(2-hydroxyethyl) substitution on the sulfamoyl group at the meta (3-) position. Unlike the more extensively studied primary sulfonamide analogs such as 4-sulfamoylbenzoic acid, this compound features a fully substituted sulfonamide nitrogen, eliminating the primary –SO2NH2 pharmacophore essential for carbonic anhydrase inhibition.

Molecular Formula C11H15NO6S
Molecular Weight 289.31 g/mol
CAS No. 6628-11-1
Cat. No. B1331718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid
CAS6628-11-1
Molecular FormulaC11H15NO6S
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O
InChIInChI=1S/C11H15NO6S/c13-6-4-12(5-7-14)19(17,18)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16)
InChIKeyVSAROEOXRAJEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid (CAS 6628-11-1) | Sulfonamide Derivative for Research & Procurement


3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid (CAS 6628-11-1, molecular formula C11H15NO6S, MW 289.31 g/mol) is a tertiary sulfonamide derivative of benzoic acid bearing an N,N-bis(2-hydroxyethyl) substitution on the sulfamoyl group at the meta (3-) position . Unlike the more extensively studied primary sulfonamide analogs such as 4-sulfamoylbenzoic acid, this compound features a fully substituted sulfonamide nitrogen, eliminating the primary –SO2NH2 pharmacophore essential for carbonic anhydrase inhibition . The compound carries two NSC identifiers (NSC 163091, NSC 60299) from the National Cancer Institute's Developmental Therapeutics Program , indicating its historical submission for anticancer screening. It is commercially available from major suppliers including Sigma-Aldrich and is classified as a research tool and potential pharmaceutical reference standard .

Why 4-Sulfamoylbenzoic Acid or Bumetanide Cannot Substitute for 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid in Research Applications


The sulfamoylbenzoic acid chemical space encompasses compounds with widely divergent biological profiles dictated by two key structural variables: the substitution pattern on the sulfonamide nitrogen (primary vs. secondary vs. tertiary) and the ring position of the sulfamoyl group (3- vs. 4- vs. 5-). 4-Sulfamoylbenzoic acid (CAS 138-41-0), a primary sulfonamide, binds human carbonic anhydrase II with a Kd of 890 nM and serves as a CA inhibitor pharmacophore. Bumetanide, a 3-amino-4-phenoxy-5-sulfamoylbenzoic acid derivative with a primary –SO2NH2 group, inhibits the NKCC1 cotransporter with an IC50 of 0.68–0.945 µM . 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid possesses neither the primary sulfonamide required for CA inhibition nor the 5-sulfamoyl-3-amino substitution pattern critical for NKCC1 binding, rendering it pharmacologically distinct from both comparators. The bis(2-hydroxyethyl) tertiary sulfonamide motif additionally confers substantially different physicochemical properties—most notably enhanced hydrophilicity (XLogP3 = –0.8) compared to 4-sulfamoylbenzoic acid (XLogP3 = 0.5) and bumetanide (XLogP3 = 2.57) —meaning solubility, partitioning, and formulation behavior cannot be extrapolated from these common reference compounds.

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid: Quantitative Evidence of Differentiation from Closest Structural Analogs


Tertiary Sulfonamide Architecture Eliminates Carbonic Anhydrase II Binding Present in Primary Sulfonamide Analogs

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid possesses a fully N,N-disubstituted (tertiary) sulfonamide group . In sulfonamide SAR, the primary –SO2NH2 group is essential for coordination to the catalytic Zn²⁺ ion in carbonic anhydrase (CA) active sites; tertiary sulfonamides lack the requisite ionizable NH proton and cannot form the canonical Zn²⁺–N coordination bond . The primary sulfonamide comparator 4-sulfamoylbenzoic acid (4-carboxybenzenesulfonamide) binds human carbonic anhydrase II with a measured Kd of 890 nM and exhibits inhibitory Ki values as low as 435 nM . For the target compound, CA inhibition is abrogated by the tertiary sulfonamide structure—a difference of at least three orders of magnitude in binding affinity, consistent with the established class-level SAR that tertiary sulfonamides are inactive as CA inhibitors .

carbonic anhydrase inhibition sulfonamide SAR off-target profiling zinc-binding pharmacophore

XLogP3 = –0.8 Confirms Substantially Higher Hydrophilicity Versus 4-Sulfamoylbenzoic Acid (XLogP3 = 0.5) and Bumetanide (XLogP3 = 2.57)

The computed partition coefficient (XLogP3) of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is –0.8 , reflecting the hydrophilic contribution of the two terminal hydroxyl groups on the sulfonamide nitrogen. This represents a ΔXLogP3 of –1.3 log units versus 4-sulfamoylbenzoic acid (XLogP3 = 0.5) and a ΔXLogP3 of –3.37 log units versus the loop diuretic bumetanide (XLogP3 = 2.57) . The practical implication is an approximately 20-fold theoretical increase in aqueous solubility relative to 4-sulfamoylbenzoic acid and a >2000-fold increase relative to bumetanide, assuming ideal logP–solubility correlation . This pronounced hydrophilicity is a direct consequence of the bis(2-hydroxyethyl) substitution, which introduces two additional hydrogen bond donors (total HBD count = 3) and two additional hydrogen bond acceptors (total HBA count = 7) compared to 4-sulfamoylbenzoic acid (HBD = 2, HBA = 5) .

aqueous solubility lipophilicity partition coefficient drug-likeness formulation

Absence of the Primary Sulfonamide Pharmacophore Differentiates the Compound from NKCC Cotransporter Inhibitors Including Bumetanide

Bumetanide, a 3-amino-4-phenoxy-5-sulfamoylbenzoic acid derivative, inhibits the human Na⁺-K⁺-2Cl⁻ cotransporter NKCC1A with an IC50 of 0.68–0.945 µM . Structure–activity relationship studies of the sulfamoylbenzoic acid diuretic class have established that three structural features are essential for NKCC inhibitory activity: (i) a primary sulfamoyl group (–SO2NH2) at the 5-position, (ii) a carboxyl group at position 1, and (iii) a substituted amino group at position 3 . 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid lacks all three of these features: the sulfamoyl group is N,N-disubstituted (tertiary) rather than primary, it occupies the 3-position rather than the 5-position, and the 3-position bears the sulfamoyl moiety itself rather than a substituted amino group . Based on the well-established SAR of this target class, the compound is predicted to have no measurable NKCC inhibitory activity .

NKCC1 inhibitor loop diuretic sulfamoylbenzoic acid SAR ion transport bumetanide comparator

Dual Terminal Hydroxyl Groups Provide Synthetic Conjugation Handles Absent in Simple Sulfamoylbenzoic Acids

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid contains two terminal primary hydroxyl groups on the bis(2-hydroxyethyl)amine moiety, in addition to the aromatic carboxylic acid . These hydroxyl groups provide orthogonal synthetic handles for esterification, etherification, or carbamate formation that are entirely absent in comparator compounds such as 4-sulfamoylbenzoic acid (no hydroxyl groups) and bumetanide (no aliphatic hydroxyl groups) . The 3-carboxybenzenesulfonamide core can also be found in extended analogs such as 3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid, a dimeric derivative that leverages the carboxylic acid for amide bond formation . The presence of both carboxylic acid and dual hydroxyl functionalities enables sequential, chemoselective derivatization strategies (e.g., amide coupling at the acid followed by esterification at the hydroxyls), a synthetic versatility not available with monosubstituted sulfamoylbenzoic acids.

bioconjugation prodrug design linker chemistry derivatization synthetic handle

NCI Developmental Therapeutics Program Provenance (NSC 163091 / NSC 60299) Confirms Submission for Standardized Anticancer Screening

The compound is registered with two National Service Center (NSC) identifiers—NSC 163091 and NSC 60299—assigned by the National Cancer Institute's Developmental Therapeutics Program (DTP) . NSC numbers are unique numerical identifiers assigned to compounds submitted for screening in the NCI-60 Human Tumor Cell Line Screen, a standardized panel of 60 cancer cell lines used since 1990 to evaluate antiproliferative activity . The assignment of NSC identifiers indicates that this compound was formally accessioned into the NCI repository and underwent evaluation in a standardized, quality-controlled screening paradigm . While the specific screening results for NSC 163091 are not publicly accessible through the standard NCI DTP data retrieval interface, the very existence of dual NSC entries distinguishes this compound from many commercially available sulfamoylbenzoic acids that lack any NCI screening provenance.

NCI-60 screening anticancer NSC number developmental therapeutics drug discovery history

Procurement-Relevant Application Scenarios for 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid (CAS 6628-11-1)


Negative Control Compound for Carbonic Anhydrase Inhibitor Screening Programs

In high-throughput screening (HTS) campaigns targeting carbonic anhydrase isoforms, primary sulfonamide compounds such as 4-sulfamoylbenzoic acid frequently appear as hits due to their Zn²⁺-coordinating –SO2NH2 group (Kd = 890 nM for hCA II) . 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid, bearing a tertiary sulfonamide incapable of Zn²⁺ coordination, provides a structurally matched negative control that retains the benzoic acid scaffold and sulfamoyl connectivity but eliminates CA inhibitory activity. Its superior aqueous solubility (XLogP3 = –0.8) facilitates direct dissolution in assay buffer at millimolar concentrations without DMSO, further supporting its use as a CA-inactive reference compound in dose-response and counter-screen assays.

Trifunctional Building Block for Medicinal Chemistry Library Synthesis

The compound's three chemically orthogonal functional groups—aromatic carboxylic acid (C1), sulfonamide nitrogen (linkable via alkylation), and two aliphatic hydroxyl groups—enable sequential, chemoselective derivatization strategies . Medicinal chemistry groups can exploit the carboxylic acid for amide coupling (as demonstrated by the commercially available dimeric derivative 3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid ), while reserving the hydroxyl groups for late-stage esterification, phosphorylation, or PEGylation. This trifunctional architecture is not available in simpler sulfamoylbenzoic acids such as 4-sulfamoylbenzoic acid, which offers only the carboxylic acid as a synthetic handle.

Hydrophilic Scaffold for Aqueous-Phase Bioconjugation Chemistry

With an XLogP3 of –0.8 versus 0.5 for 4-sulfamoylbenzoic acid and 2.57 for bumetanide , this compound is substantially more hydrophilic than its closest analogs. This property makes it a suitable scaffold for bioconjugation reactions performed in wholly aqueous media—such as NHS ester coupling to lysine residues on proteins, or CuAAC click chemistry following propargylation of the hydroxyl groups—where more lipophilic sulfamoylbenzoic acids would require organic co-solvents that risk protein denaturation.

Reference Standard for Pharmaceutical Impurity Profiling and Analytical Method Development

Classified by multiple suppliers as a pharmaceutical reference substance for drug impurity analysis , this compound is structurally related to the sulfamoylbenzoic acid class that includes marketed diuretics (bumetanide, furosemide, piretanide). Its distinct tertiary sulfonamide structure and 3-substitution pattern make it a useful system suitability standard or impurity marker in HPLC-MS methods developed for sulfamoylbenzoic acid drug substance analysis, particularly for detecting N,N-disubstituted sulfonamide byproducts that may arise during synthesis of primary sulfonamide APIs.

Quote Request

Request a Quote for 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.